4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (THTP) is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties and potential therapeutic applications. This compound serves as a core structure for various derivatives that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects56. The versatility of THTP derivatives stems from their ability to interact with different biological targets, which has led to the development of numerous analogs with potent biological activities, some of which are currently in clinical development or already available on the market6.
Applications in Various Fields
Pharmacology
In the field of pharmacology, THTP derivatives have been synthesized and evaluated for their potential as therapeutic agents. They have been found to possess a multitude of pharmacological activities, including but not limited to antimicrobial, antileishmanial, antiarrhythmic, anti-inflammatory, antihyperlipidemic, antidepressant, anticancer, antiplatelet, antidiabetic, and antituberculosis activities5. The synthesis of 5-substituted 4,5,6,7-tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives has been reported, with these compounds showing promising anticancer activity5.
Complement Inhibition
THTP derivatives have also been investigated for their role in complement inhibition. A series of derivatives have been synthesized and evaluated for their activity on the activation of the human complement system, with some analogs exhibiting improved inhibitory activity over existing drugs like Ticlopidine and Clopidogrel. Notably, these analogs did not show any haemolytic activity and were non-cytotoxic to human cell lines, indicating their potential as safer complement inhibitors7.
Antibacterial Activity
The antibacterial properties of THTP derivatives have been explored as well. A series of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues were synthesized and tested against various bacterial strains. These compounds were found to inhibit the growth of Staphylococcus aureus and Escherichia coli, although they were not effective against Bacillus subtilis. The antibacterial activity was also correlated with the electronic structure of the molecules10.
Compound Description: Ticlopidine is a well-known platelet aggregation inhibitor. It demonstrates inhibitory effects on blood-borne metastasis in various rodent tumor models, including B16 melanoma, Lewis lung carcinoma, and rat ascites hepatoma (AH130). Ticlopidine effectively inhibits platelet aggregation induced by a range of agents like adenosine diphosphate, thrombin, and tumor cell extracts. []
Relevance: Ticlopidine shares the core structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with the target compound, differing by the 2-chlorobenzyl substituent at position 5. This structural similarity contributes to its antiplatelet activity, suggesting potential shared pharmacological features with the target compound. []
Compound Description: This compound, also known as ticlopidine hydrochloride, exhibits angiogenesis inhibitory activity. It has potential therapeutic applications in treating diseases related to angiogenesis, such as hemangioma, arthritis, diabetic retinopathy, and various cancers. []
Relevance: This compound is identical to Ticlopidine, representing its hydrochloride salt form. It shares the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure with the target compound, emphasizing the importance of this scaffold in biological activities. []
Compound Description: This compound represents a complex molecule containing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine moiety. The crystal structure of this compound has been elucidated, revealing a specific conformation and intermolecular interactions. []
Relevance: This compound incorporates the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine unit as a substituent on a larger molecular framework. It exemplifies the use of this core structure in building diverse chemical entities for potential biological applications. While its specific activity is not detailed in the provided abstract, its structural complexity suggests further investigation. []
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine containing substituted piperazine or piperidine derivatives
Compound Description: A series of these derivatives were synthesized and evaluated for their in vivo anti-platelet aggregation activity in rats. Several compounds within this series demonstrated more potent inhibitory activity compared to other synthesized compounds. []
Relevance: These derivatives highlight the versatility of modifications on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold. The incorporation of piperazine or piperidine rings at different positions of the core structure suggests avenues for exploring structure-activity relationships and optimizing desired biological effects, potentially including those relevant to the target compound. []
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Compound Description: This compound serves as a key intermediate in the synthesis of Prasugrel, a novel antithrombotic drug. []
Relevance: This compound represents a structurally simplified analog of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid, lacking the carboxylic acid group at position 2. Its role as a synthetic precursor to Prasugrel underscores the importance of the tetrahydrothieno[3,2-c]pyridine scaffold in developing antithrombotic agents. []
Compound Description: These derivatives, featuring a tetrahydro-2H-pyran-4-yl substituent on the carboxamide group, have been synthesized and investigated for their potential in various pharmacological fields, including antimicrobial, antileishmanial, antiarrhythmic, anti-inflammatory, and anticancer activities. []
Relevance: These derivatives highlight the structural diversity achievable through modifications of the carboxylic acid functional group in the target compound. Introducing a carboxamide linker and incorporating various substituents on the nitrogen atom provides insights into potential structure-activity relationships and expands the potential applications of compounds based on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. []
Compound Description: This compound is an intermediate used in the synthesis of penicillins. []
Relevance: This compound shares the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure with the target compound but features a 2-(2-chlorophenyl)acetate substituent at position 5. This structural similarity suggests potential overlapping chemical properties and reactivity with the target compound. []
Compound Description: This series of novel oxazolidinone derivatives incorporate the thieno-pyridine ring system and were synthesized in a six-step process. They were evaluated for antibacterial activity against a panel of Gram-positive bacteria and demonstrated promising results. []
Relevance: This series showcases the versatility of incorporating the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core into larger, more complex structures, potentially leading to enhanced or diversified biological activities. The presence of the oxazolidinone moiety, known for its antibacterial properties, further suggests the potential of combining pharmacologically relevant scaffolds with the target compound's core structure to develop new therapeutic agents. []
Compound Description: Tinoridine exhibits stabilizing effects on lysosomal membranes in rat liver. []
Relevance: While structurally similar to the target compound, Tinoridine possesses a different thieno[2,3-c]pyridine core, with the sulfur atom in a different position. This subtle difference highlights the importance of the sulfur atom's position in the core structure for specific biological activities. Comparing the activities of Tinoridine and 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid could provide valuable insights into the structure-activity relationships within this class of compounds. []
Compound Description: This compound, synthesized as part of a series exploring cerebral protective agents, exhibited significant anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. []
Relevance: This compound shares the core structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with the target compound, highlighting the potential of this scaffold for central nervous system activity. This suggests that further exploration of the target compound and its derivatives might reveal potential applications in treating neurological disorders. []
Compound Description: This compound, synthesized alongside (+)-2a, also displayed significant anticonvulsant activity against NMDA-induced seizures in mice. []
Relevance: Similar to (+)-2a, this compound also retains the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core structure but introduces a 2-thienyl substituent at the 4-position. This finding further emphasizes the versatility of this core structure for developing potential anticonvulsant agents and suggests that modifications at this position can be explored for optimizing activity. []
Compound Description: Prasugrel is a thienopyridine prodrug that effectively inhibits platelet aggregation and activation. It undergoes a two-step biotransformation to its active metabolite, R-138727. The first step involves ester bond hydrolysis by carboxylesterases, primarily hCE2, to form the thiolactone R-95913. []
Relevance: Prasugrel shares the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core with the target compound, further illustrating the importance of this scaffold in developing antiplatelet drugs. The presence of the acetoxy group in Prasugrel highlights the role of ester functionalities in prodrug design for this class of compounds. []
Compound Description: This compound is the active metabolite of Prasugrel, formed after a two-step metabolic process involving ester hydrolysis and cytochrome P450-mediated metabolism. R-138727 is responsible for the potent antiplatelet effects of Prasugrel. []
Relevance: While R-138727 doesn't directly share the same core structure with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid, it provides insights into the metabolic pathway and pharmacophore of Prasugrel, a drug containing the same core structure. This information could be valuable for understanding potential metabolic transformations and active forms of the target compound or its derivatives. []
Compound Description: R-95913 is a key intermediate formed during the biotransformation of Prasugrel to its active metabolite, R-138727. It is generated through the hydrolysis of the acetoxy group in Prasugrel by carboxylesterases. []
Relevance: Similar to R-138727, R-95913 provides information about the metabolic pathway of Prasugrel. Although it lacks the full 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure, its formation highlights the susceptibility of ester groups within this chemical class to enzymatic cleavage, suggesting a potential metabolic pathway for the target compound if esterified derivatives are considered. []
Compound Description: This compound was identified as one of the degradation products of Prasugrel hydrochloride under hydrolytic and oxidative stress conditions. []
Relevance: This degradation product, resulting from the hydrolysis of the acetoxy group and subsequent oxidation of Prasugrel, highlights a potential metabolic pathway for compounds containing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold. The presence of the cyclopropylcarbonyl-2-fluorobenzyl group at position 5 indicates that this substituent might remain intact during certain metabolic transformations. []
Compound Description: This compound is another degradation product of Prasugrel hydrochloride identified under hydrolytic and oxidative stress conditions. []
Relevance: Similar to the previous degradation product, this compound also arises from the hydrolysis of the acetoxy group and subsequent oxidation, suggesting a possible metabolic pathway for similar compounds. The slight structural variation in the tetrahydrothieno[3,2-c]pyridine ring suggests potential rearrangements or modifications that might occur during metabolism. []
Compound Description: This compound is an oxidized degradation product of Prasugrel hydrochloride, observed under oxidative stress conditions. []
Relevance: The formation of this N-oxide degradation product suggests that oxidation at the nitrogen atom in the tetrahydrothieno[3,2-c]pyridine ring is a possible metabolic pathway for compounds containing this core structure. This information could be relevant for understanding potential metabolic transformations and clearance mechanisms of the target compound. []
The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid involves several steps that utilize various reagents and conditions. A notable method includes the following:
Preparation of Imines: The reaction begins with the condensation of formaldehyde and 2-thiophene ethyl amine in a specific mass ratio (200:50-60:120-130) at elevated temperatures (50-55 °C) for 20-30 hours. The resulting imines are extracted using ethylene dichloride and washed with saturated salt water.
Formation of the Tetrahydrothieno Ring: The imines are then treated with ethanolic hydrogen chloride (25-30% concentration) at temperatures ranging from 65 to 75 °C for 4-8 hours. After cooling and filtering, the product is dried to yield the tetrahydrothieno derivative.
Final Product Isolation: The final step involves purification techniques such as column chromatography to isolate the desired compound in high yield (up to 94.3%).
Molecular Structure Analysis
The molecular structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid can be described as follows:
Molecular Formula: C10H11N O2S
Molecular Weight: Approximately 211.26 g/mol
Structural Features:
A fused bicyclic system consisting of a thiophene ring and a pyridine ring.
A carboxylic acid functional group (-COOH) located at the second position on the pyridine ring.
The compound exhibits stereochemistry due to the presence of multiple chiral centers within its structure, which can influence its biological activity.
Chemical Reactions Analysis
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid participates in various chemical reactions:
Esterification Reactions: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Decarboxylation: Under certain conditions (e.g., heating), the carboxylic acid group may undergo decarboxylation to yield a corresponding hydrocarbon derivative.
Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile in substitution reactions with electrophiles.
These reactions are crucial for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives with improved efficacy.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors:
Enzyme Inhibition: Studies have shown that this compound can inhibit certain enzymes involved in neurotransmitter metabolism. For example, it has been compared with isosteric compounds like tetrahydroisoquinolines which also act as inhibitors of phenylethanolamine N-methyltransferase.
Binding Affinity: The unique structure allows for specific binding interactions within active sites of target proteins due to hydrophobic and hydrogen bonding interactions facilitated by the thiophene and pyridine moieties.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white solid.
Solubility: Soluble in organic solvents like dichloromethane and ethanol but poorly soluble in water.
Chemical Properties
These properties are essential for determining appropriate storage conditions and handling procedures in laboratory settings.
Applications
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has several scientific applications:
Pharmaceutical Development: Its derivatives are explored for potential use as therapeutic agents targeting various diseases due to their biological activity.
Biological Research: Used as a tool compound in studies investigating enzyme mechanisms or receptor interactions.
Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex molecules or pharmaceuticals.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3β,7α-dihydroxy-5-cholestenoic acid is a cholestenoic acid derivative. 3beta,7alpha-Dihydroxy-5-cholestenoate is a cholanoid. 3beta, 7alpha-Dihydroxy-5-cholestenoate, also known as 3b, 7a-dihydroxy-5-cholesten-26-oic acid, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. 3beta, 7alpha-Dihydroxy-5-cholestenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 3beta, 7alpha-Dihydroxy-5-cholestenoate has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3beta, 7alpha-dihydroxy-5-cholestenoate is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 3beta, 7alpha-dihydroxy-5-cholestenoate is involved in congenital bile acid synthesis defect type II pathway, congenital bile acid synthesis defect type III pathway, the cerebrotendinous xanthomatosis (CTX) pathway, and bile acid biosynthesis pathway. 3beta, 7alpha-Dihydroxy-5-cholestenoate is also involved in a few metabolic disorders, which include the zellweger syndrome pathway, 27-hydroxylase deficiency, and the familial hypercholanemia (fhca) pathway.